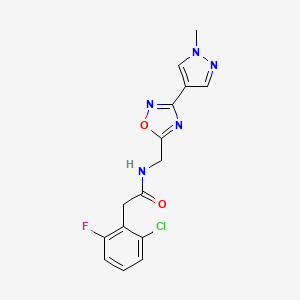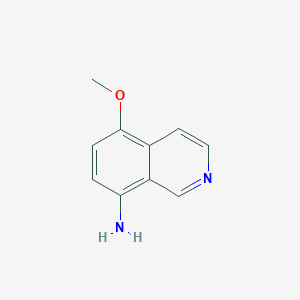
8-Isoquinolinamine, 5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isoquinolinamine, 5-methoxy-, also known as 8-Amino-5-methoxyquinoline, is a substituted quinoline derivative . It can be prepared using 5-chloro-2-nitroaniline as a starting material . It can act as an easily removable directing group and also mediate C-H activation .
Synthesis Analysis
The synthesis of 8-Isoquinolinamine, 5-methoxy-, involves the use of safe and non-toxic reagents, making these routes suitable for large-scale production without the risk of harm to workers or the environment .Molecular Structure Analysis
The molecular formula of 8-Isoquinolinamine, 5-methoxy- is C9H8N2 . Its average mass is 144.173 Da and its monoisotopic mass is 144.068741 Da .Chemical Reactions Analysis
The solubility of 8-Isoquinolinamine, 5-methoxy-, in different solvents has been studied . The mole fractions of 8-Isoquinolinamine in monosolvents were obtained to be maximum in neat DMF . For the four binary mixed solvent systems, the amount of 8-Isoquinolinamine dissolved in n-propanol + water is more than that in the other three systems .Physical And Chemical Properties Analysis
8-Isoquinolinamine, 5-methoxy-, has a density of 1.2±0.1 g/cm3, a boiling point of 335.7±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.9±3.0 kJ/mol and its flash point is 183.3±8.1 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
A study has discovered a new isoquinolone alkaloid from an endophytic fungus, exhibiting strong antifungal activity and potent antibacterial activity against Staphylococcus aureus (Ma et al., 2017).
Antitumor Activity
Research indicates that Methoxy‐indolo[2,1‐a]isoquinolines demonstrate cytostatic activity in vitro against leukemia and mammary tumor cells, suggesting potential in cancer treatment (Ambros et al., 1988).
Fluorescence in Zinc Detection
A study on the synthesis of methoxy isomers of a specific compound related to Zinquin ester, a fluorophore for Zn(II), showed that these compounds form fluorescent complexes with Zn(II), which can be significant in zinc detection (Kimber et al., 2003).
Dental Plaque Inhibition
Certain methoxy hydroxyquinolines, including 5-methoxy analogs, have been synthesized and evaluated for their antibacterial and antiplaque activity, indicating their potential use in dental health (Warner et al., 1975).
Interaction with DNA
A study on methoxy-8H-dibenzo[a,g]isoquinolin-8-ones indicated their ability to interact with DNA, with some derivatives showing high inhibition of cell proliferation in mammary tumor cells (Weimar et al., 1991).
Chemosensor for Cadmium
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for Cd2+, suggesting its application in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).
Reduced Phototoxicity in Antibacterial Agents
A fluoroquinoline with a methoxy group at the 8 position demonstrated reduced phototoxicity, indicating its potential as a safer antibacterial agent (Marutani et al., 1993).
Antiparasitic Activity
A study on 8-aminoquinolines showed their antiparasitic activities in murine models of malaria and pneumocystis pneumonia, with different enantiomers exhibiting varying levels of efficacy and toxicity (Nanayakkara et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxyisoquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZPPRZWRKJASB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

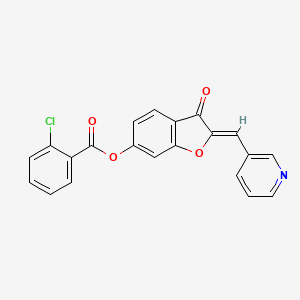
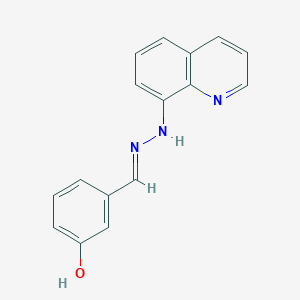
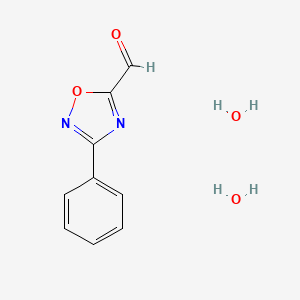
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)
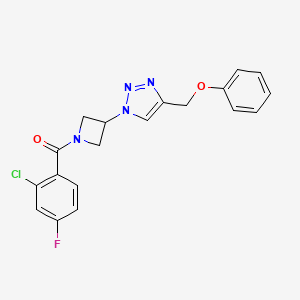
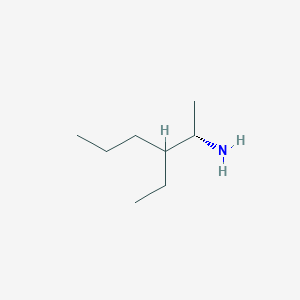
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)
![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)
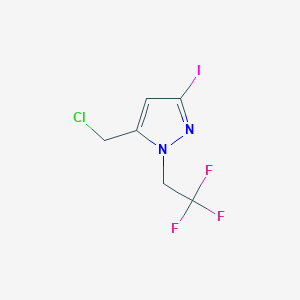
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)
